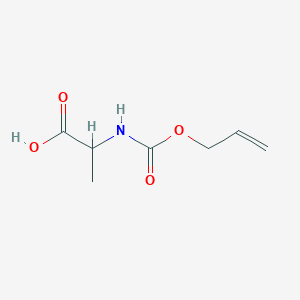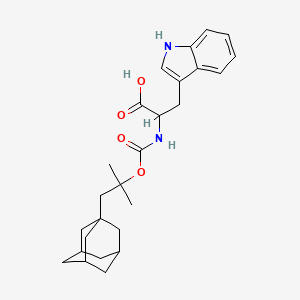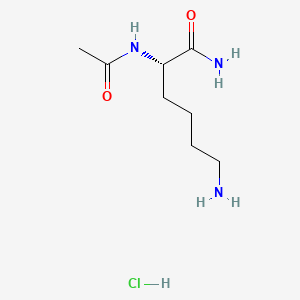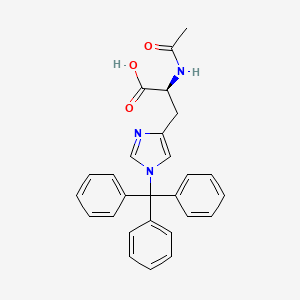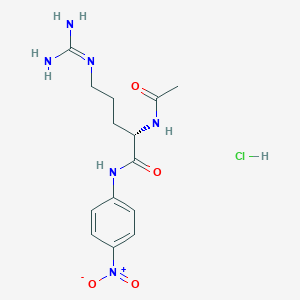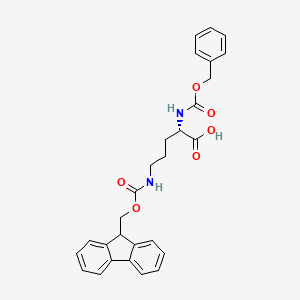
Z-Orn(fmoc)-OH
Descripción general
Descripción
Z-Orn(fmoc)-OH is a compound that involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group. The Fmoc group is widely used as a main amine protecting group in peptide synthesis1. The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks2.
Synthesis Analysis
The synthesis of Z-Orn(fmoc)-OH likely involves solid phase peptide synthesis (SPPS), a method that has been largely used to achieve larger quantities of biomolecules3. The Fmoc strategy for SPPS involves attaching the C-terminal amino acid residue of the target peptide to an insoluble support via its carboxyl group4. Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly4.
Molecular Structure Analysis
The structure of Fmoc-modified single amino acids (Fmoc-SAAs) differs in the length of the carbon chain attached to it5. The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings1.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Z-Orn(fmoc)-OH include the removal of the temporary protecting group masking the α-amino group during the initial resin loading, the introduction of an excess of the second amino acid, and the activation of the carboxy group of this amino acid for amide bond formation4. After coupling, excess reagents are removed by washing and the protecting group is removed from the N-terminus of the dipeptide, prior to the addition of the third amino acid residue4.
Physical And Chemical Properties Analysis
The physical and chemical properties of Z-Orn(fmoc)-OH are influenced by the Fmoc group. The degree of parallel Fmoc alignment is substantially higher in the last frame of the 1 μs simulation for FmocA in 80% water compared to all other aliphatic Fmoc-SAAs both in the charged and neutral state5.
Aplicaciones Científicas De Investigación
Peptide Synthesis and Folding
Z-Orn(fmoc)-OH, as a derivative of the amino acid ornithine, plays a crucial role in peptide synthesis and structure formation. Its applications in scientific research are primarily centered around its ability to influence peptide folding and interactions. For example, the introduction of specific amino acids like Orn(i-PrCO-Hao), which is closely related to Z-Orn(fmoc)-OH in terms of its role in peptide synthesis, can induce peptides to fold into β-sheet-like structures that dimerize through β-sheet interactions. This capability is utilized in peptide synthesis, especially when incorporating the Fmoc derivative of such amino acids, demonstrating their behavior similar to regular amino acids in peptide synthesis processes. These findings highlight the significance of Z-Orn(fmoc)-OH and its derivatives in promoting specific structural configurations in peptides, which is essential for understanding peptide behavior and designing peptides with desired functions (Nowick et al., 2002).
Antibacterial and Anti-inflammatory Applications
Recent advancements in peptide- and amino-acid-based nanotechnology have opened new avenues for developing biomedical materials. Z-Orn(fmoc)-OH and its derivatives, when used as self-assembling building blocks, demonstrate promising antibacterial and anti-inflammatory capabilities. These materials, through their self-assembly into nanostructures, can inhibit and hinder bacterial growth and viability without being cytotoxic toward mammalian cell lines. This application showcases the potential of Z-Orn(fmoc)-OH in creating enhanced composite materials for biomedical applications, underlining its importance in the development of new therapeutic strategies (Schnaider et al., 2019).
Hydrogel Formation and Silver Nanocluster Stabilization
Z-Orn(fmoc)-OH, as part of its broader applications, has been utilized in the formation of hydrogels, serving as an efficient, stable, and transparent hydrogel matrix. This application is particularly noteworthy for the preparation and stabilization of fluorescent few-atom silver nanoclusters. The hydrogel formed by Z-Orn(fmoc)-OH can spontaneously reduce silver ions in the presence of sunlight at physiological pH and room temperature, leading to the formation of silver nanoclusters within the hydrogel matrix. These nanoclusters exhibit fluorescent properties, offering potential applications in biosensing and imaging. The ability of Z-Orn(fmoc)-OH to form stable hydrogels and stabilize silver nanoclusters highlights its versatility and potential in nanotechnology and material science applications (Roy & Banerjee, 2011).
Safety And Hazards
While specific safety and hazards information for Z-Orn(fmoc)-OH is not readily available, general safety measures for handling Fmoc reagents include wearing protective gloves and clothing, avoiding heat, sparks, open flames, and other ignition sources, and using explosion-proof electrical, ventilating, or lighting equipment6.
Direcciones Futuras
The future directions for Z-Orn(fmoc)-OH and similar compounds involve their potential applications in biomedical fields. For instance, Fmoc-modified single amino acids have been suggested as novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach5. Furthermore, the self-assembly features and potential applications of Fmoc-modified simple biomolecules are areas of ongoing research17.
Propiedades
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c31-26(32)25(30-28(34)35-17-19-9-2-1-3-10-19)15-8-16-29-27(33)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQVIBFPUQDGA-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679964 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Orn(fmoc)-OH | |
CAS RN |
201048-68-2 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





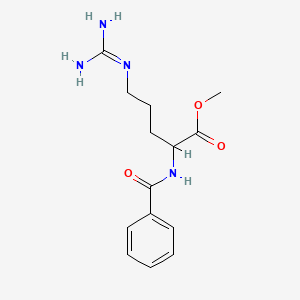

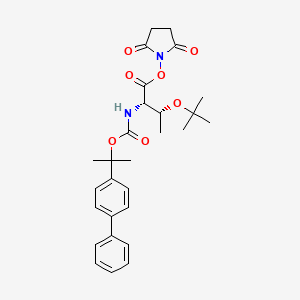

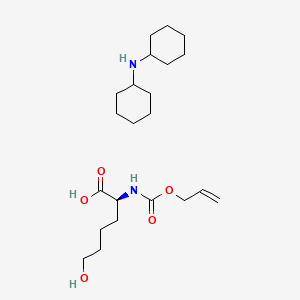
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)
